Technical Whitepaper: (E)-2-Buten-2-ylboronic Acid Pinacol Ester
Technical Whitepaper: (E)-2-Buten-2-ylboronic Acid Pinacol Ester
A Stereodefined Reagent for Trisubstituted Olefin Synthesis
Executive Summary
(E)-2-Buten-2-ylboronic acid pinacol ester is a specialized organoboron reagent used primarily in the stereoselective construction of trisubstituted alkenes via Suzuki-Miyaura cross-coupling. Unlike simple vinylboronates, this reagent carries a methyl substitution at the
Part 1: Chemical Profile & Properties
Identity & Structure The molecule consists of a pinacol-protected boronate ester attached to the C2 position of a 2-butene scaffold. The (E)-configuration is defined by the relative positions of the two methyl groups. According to Cahn-Ingold-Prelog (CIP) priority rules, the methyl group at C3 is high priority (vs H), and the methyl group at C2 is high priority (vs Boron, Atomic No. 5). Thus, in the (E)-isomer, the two methyl groups are trans to each other.
| Property | Data |
| IUPAC Name | 2-[(E)-But-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Common Name | (E)-2-Buten-2-ylboronic acid pinacol ester |
| Molecular Formula | C₁₀H₁₉BO₂ |
| Molecular Weight | 182.07 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~80–85 °C at 10 mmHg (Predicted: ~212 °C atm) |
| Density | 0.88 – 0.91 g/mL |
| Solubility | Soluble in THF, Dioxane, DCM, Toluene; Insoluble in water |
| CAS No. | 125261-72-5 (Acid precursor); Specific ester CAS varies by vendor |
Stability Profile
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Hydrolysis: The pinacol ester is significantly more stable towards hydrolysis than the free boronic acid, allowing for purification via silica gel chromatography.
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Isomerization: The (E)-isomer is thermodynamically stable but can isomerize to the (Z)-form under prolonged exposure to certain Pd-hydride species or radical conditions. Storage at 2–8 °C under inert gas is recommended.[1]
Part 2: Synthesis & Manufacturing[6]
The synthesis of the (E)-isomer presents a stereochemical challenge. Standard hydroboration of 2-butyne with pinacolborane (HBpin) proceeds via syn-addition, yielding the (Z)-isomer . To access the (E)-isomer , two primary strategies are employed:
Method A: Miyaura Borylation of (E)-2-Bromo-2-butene (Recommended)
This method is preferred for its stereochemical retention. Starting from commercially available (E)-2-bromo-2-butene, a Pd-catalyzed borylation with bis(pinacolato)diboron (
Method B: Anti-Hydroboration of 2-Butyne
Recent advances utilize cationic ruthenium or specific phosphine catalysts to effect the anti-addition of B-H across the alkyne, directly yielding the (E)-vinylboronate.
Synthesis Workflow Diagram
Caption: Figure 1. Synthesis pathways. The Miyaura borylation (green path) is the most reliable method for ensuring (E)-stereochemistry.
Part 3: Reactivity & Applications[9][10]
The core utility of this reagent is in Suzuki-Miyaura Cross-Coupling .[2] It serves as the nucleophilic partner, coupling with aryl or vinyl halides to form trisubstituted alkenes.
Mechanistic Considerations for Stereoretention The coupling mechanism involves three steps: Oxidative Addition, Transmetallation, and Reductive Elimination.
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Transmetallation: This is the critical step for stereochemistry. The transfer of the alkenyl group from Boron to Palladium usually proceeds with retention of configuration.
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Side Reactions: "Scrambling" of the olefin geometry can occur if
-hydride elimination is faster than reductive elimination. Using electron-rich ligands (e.g., S-Phos, X-Phos) and promoting rapid reductive elimination prevents this.
Applications in Drug Discovery
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Polyketide Mimetics: Used to install methyl-substituted double bonds found in macrolide antibiotics.
-
Fragment-Based Design: Allows the rigidification of drug scaffolds by introducing a fixed alkene geometry.
Catalytic Cycle Diagram
Caption: Figure 2. Suzuki-Miyaura catalytic cycle emphasizing the entry of the (E)-vinylboronate and expulsion of the stereodefined product.
Part 4: Experimental Protocol
Protocol: Stereoselective Coupling with Aryl Bromides Objective: Synthesize (E)-1-(2-buten-2-yl)-4-methoxybenzene with >98:2 E/Z ratio.
Reagents:
-
(E)-2-Buten-2-ylboronic acid pinacol ester (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)
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Solvent: 1,4-Dioxane/Water (9:1)
Step-by-Step Procedure:
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Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.
-
Charging: Add 4-bromoanisole (1.0 mmol, 187 mg), Pd(dppf)Cl₂ (0.03 mmol, 24 mg), and K₂CO₃ (3.0 mmol, 414 mg).
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Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (0.4 mL).
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Reagent Addition: Add (E)-2-Buten-2-ylboronic acid pinacol ester (1.2 mmol, ~218 mg) via syringe.
-
Reaction: Heat to 80 °C for 4–12 hours. Monitor by TLC or LCMS.[5]
-
Checkpoint: The spot for the boronate ester (usually higher Rf) should disappear.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Critical Control Points:
-
Degassing: Oxygen promotes homocoupling of the boronate and catalyst decomposition. Thorough sparging with Argon is mandatory.
-
Base Choice: Weak bases (K₂CO₃) generally preserve the pinacol ester better than strong hydroxides (NaOH), preventing premature hydrolysis.
References
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
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Ishiyama, T., Murata, M., & Miyaura, N. (1995).[7][8] "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." The Journal of Organic Chemistry, 60(23), 7508–7510.[7] Link
- Ohmura, T., Yamamoto, Y., & Miyaura, N. (2000). "Rhodium-Catalyzed Anti-Markovnikov Hydroboration of Terminal Alkynes." Journal of the American Chemical Society, 122(20), 4990-4991.
-
Sigma-Aldrich. "Product Specification: (Z)-2-Buten-2-ylboronic acid pinacol ester." (Used for property comparison). Link
-
Organic Chemistry Portal. "Miyaura Borylation Reaction." Link
Sources
- 1. 2-ETHOXYCARBONYLVINYLBORONIC ACID PINACOL ESTER CAS#: 1009307-13-4 [m.chemicalbook.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
